molecular formula C15H19NO3 B12001666 2-Methoxy-1(2H)-quinolinecarboxylic acid, butyl ester CAS No. 30831-73-3

2-Methoxy-1(2H)-quinolinecarboxylic acid, butyl ester

Cat. No.: B12001666
CAS No.: 30831-73-3
M. Wt: 261.32 g/mol
InChI Key: RXUYADHAQWHONV-UHFFFAOYSA-N
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Description

Butyl 2-methoxy-1(2H)-quinolinecarboxylate is an organic compound belonging to the quinoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 2-methoxy-1(2H)-quinolinecarboxylate typically involves the esterification of 2-methoxy-1(2H)-quinolinecarboxylic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of butyl 2-methoxy-1(2H)-quinolinecarboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-methoxy-1(2H)-quinolinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a quinolinecarboxylate derivative with a hydroxyl group.

    Reduction: The quinoline ring can be reduced to form a dihydroquinoline derivative.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-1(2H)-quinolinecarboxylate.

    Reduction: Formation of 1,2-dihydroquinolinecarboxylate.

    Substitution: Formation of halogenated or alkylated quinolinecarboxylate derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of butyl 2-methoxy-1(2H)-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyquinoline: A simpler derivative with similar chemical properties.

    Butyl quinolinecarboxylate: Lacks the methoxy group but shares the quinolinecarboxylate structure.

    2-Hydroxyquinolinecarboxylate: An oxidized derivative with a hydroxyl group instead of a methoxy group.

Uniqueness

Butyl 2-methoxy-1(2H)-quinolinecarboxylate is unique due to the presence of both the butyl ester and methoxy functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

30831-73-3

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

butyl 2-methoxy-2H-quinoline-1-carboxylate

InChI

InChI=1S/C15H19NO3/c1-3-4-11-19-15(17)16-13-8-6-5-7-12(13)9-10-14(16)18-2/h5-10,14H,3-4,11H2,1-2H3

InChI Key

RXUYADHAQWHONV-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)N1C(C=CC2=CC=CC=C21)OC

Origin of Product

United States

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